1-(benzylsulfonyl)-N-(4-chlorobenzyl)piperidine-3-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine to form N-(4-chlorobenzyl)piperidine. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of solvents, temperature, and reaction time are critical factors in achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N-Phenylmaleimide
- Various indole derivatives
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization .
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-10-8-16(9-11-19)13-22-20(24)18-7-4-12-23(14-18)27(25,26)15-17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-15H2,(H,22,24) |
InChI Key |
JJGAOSRGNDUWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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